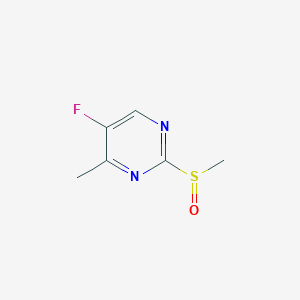
5-Fluoro-4-methyl-2-(methylsulfinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-4-methyl-2-(methylsulfinyl)pyrimidine is a fluorinated pyrimidine derivative Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine They are widely recognized for their significant role in biological systems, particularly in nucleic acids like DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methyl-2-(methylsulfinyl)pyrimidine typically involves the introduction of fluorine and methylsulfinyl groups into a pyrimidine ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the pyrimidine ring using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The methylsulfinyl group can be introduced through the oxidation of a methylthio group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-4-methyl-2-(methylsulfinyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to remove the methylsulfinyl group, converting it back to a methylthio group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of methylthio derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used
Applications De Recherche Scientifique
5-Fluoro-4-methyl-2-(methylsulfinyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of nucleic acid interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Industry: Utilized in the development of agrochemicals and materials science
Mécanisme D'action
The mechanism of action of 5-Fluoro-4-methyl-2-(methylsulfinyl)pyrimidine involves its interaction with biological molecules, particularly nucleic acids. The fluorine atom’s high electronegativity can influence the compound’s binding affinity and specificity to target molecules. The methylsulfinyl group can also affect the compound’s solubility and metabolic stability. These interactions can lead to the inhibition of key enzymes involved in nucleic acid synthesis and repair, ultimately affecting cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil (5-FU): A widely used anticancer agent that inhibits thymidylate synthase.
4-Methyl-2-(methylsulfinyl)pyrimidine: Lacks the fluorine atom, which can result in different biological activity.
5-Fluoro-2-(methylsulfinyl)pyrimidine: Similar structure but without the methyl group at the 4-position.
Uniqueness
5-Fluoro-4-methyl-2-(methylsulfinyl)pyrimidine is unique due to the presence of both fluorine and methylsulfinyl groups, which can confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, solubility, and specificity for certain biological targets, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C6H7FN2OS |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
5-fluoro-4-methyl-2-methylsulfinylpyrimidine |
InChI |
InChI=1S/C6H7FN2OS/c1-4-5(7)3-8-6(9-4)11(2)10/h3H,1-2H3 |
Clé InChI |
KOAQMEVQBVHHOL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1F)S(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13666756.png)

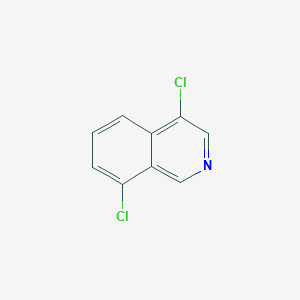
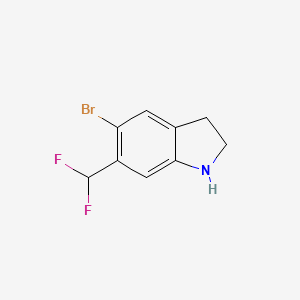
![N-[(9S)-8|A-Cinchonan-9-yl]picolinamide](/img/structure/B13666777.png)
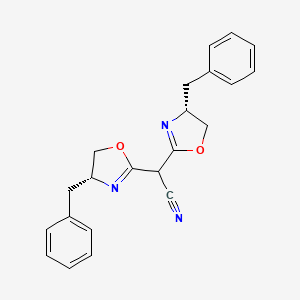

![6-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13666803.png)


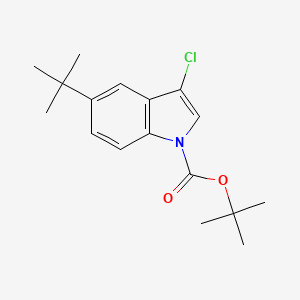
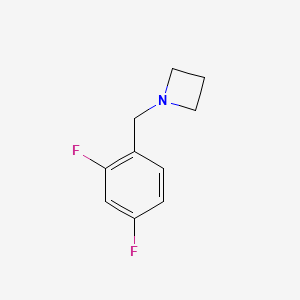
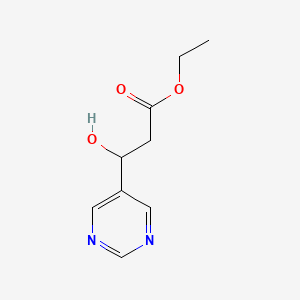
![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide](/img/structure/B13666858.png)
